molecular formula C12H20N2O4S2 B13872633 N1,N1-dipropyl-1,3-benzenedisulfonamide CAS No. 32548-97-3

N1,N1-dipropyl-1,3-benzenedisulfonamide

Cat. No.: B13872633
CAS No.: 32548-97-3
M. Wt: 320.4 g/mol
InChI Key: FFMRBKDSPSCXMU-UHFFFAOYSA-N
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Description

N1,N1-dipropyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C12H20N2O4S2 It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dipropyl-1,3-benzenedisulfonamide typically involves the reaction of 1,3-benzenedisulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dipropyl-1,3-benzenedisulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N1,N1-dipropyl-1,3-benzenedisulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N1-dipropyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedisulfonamide
  • N1,N1,N3,N3-tetrachloro-1,3-benzenedisulfonamide
  • N1,N1-diphenyl-1,3-benzenedisulfonamide

Uniqueness

N1,N1-dipropyl-1,3-benzenedisulfonamide is unique due to its specific dipropyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.

Properties

CAS No.

32548-97-3

Molecular Formula

C12H20N2O4S2

Molecular Weight

320.4 g/mol

IUPAC Name

3-N,3-N-dipropylbenzene-1,3-disulfonamide

InChI

InChI=1S/C12H20N2O4S2/c1-3-8-14(9-4-2)20(17,18)12-7-5-6-11(10-12)19(13,15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,13,15,16)

InChI Key

FFMRBKDSPSCXMU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N

Origin of Product

United States

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